molecular formula C20H10Cl2N2O3S B2856260 7-Chloro-1-(4-chlorophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 634564-12-8

7-Chloro-1-(4-chlorophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2856260
CAS No.: 634564-12-8
M. Wt: 429.27
InChI Key: MSJVRSSJTIUQDQ-UHFFFAOYSA-N
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Description

7-Chloro-1-(4-chlorophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (hereafter referred to as Compound A) is a member of the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, a class of heterocyclic compounds characterized by a fused chromene-pyrrole-dione scaffold. Its structure includes:

  • A 7-chloro substituent on the chromene ring.
  • A 4-chlorophenyl group at position 1.
  • A thiazol-2-yl moiety at position 2.

This compound is synthesized via a multicomponent reaction involving methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate, aryl aldehydes, and primary amines under mild conditions .

Properties

IUPAC Name

7-chloro-1-(4-chlorophenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10Cl2N2O3S/c21-11-3-1-10(2-4-11)16-15-17(25)13-9-12(22)5-6-14(13)27-18(15)19(26)24(16)20-23-7-8-28-20/h1-9,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJVRSSJTIUQDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C3=C(C(=O)N2C4=NC=CS4)OC5=C(C3=O)C=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Chloro-1-(4-chlorophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications in various fields.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including chloro, phenyl, methyl, and thiazolyl moieties. Its molecular formula is C21H12Cl2N2O3SC_{21}H_{12}Cl_2N_2O_3S with a molecular weight of 443.3 g/mol. The IUPAC name is 7-chloro-1-(4-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione.

PropertyValue
Molecular FormulaC21H12Cl2N2O3SC_{21}H_{12}Cl_2N_2O_3S
Molecular Weight443.3 g/mol
IUPAC Name7-chloro-1-(4-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

Synthesis

The synthesis of this compound typically involves multi-step organic reactions utilizing solvents such as ethanol or methanol and catalysts like triethylamine (TEA). The reactions include oxidation and reduction processes that modify the thiazole ring and other functional groups to yield the final product.

Biological Activity

Research on the biological activity of this compound has revealed several promising effects:

Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Antitumor Properties : Investigations into the antitumor potential of this compound have shown efficacy against various cancer cell lines. In vitro studies demonstrated that it inhibits cell proliferation and induces apoptosis in certain cancer types by interacting with key cellular pathways involved in growth regulation .

Mechanism of Action : The mechanism by which this compound exerts its biological effects involves inhibition of specific enzymes or receptors. For instance, it may interfere with the ATP-binding domains of growth factor receptors like EGFR and VEGFR2, leading to disrupted signaling pathways critical for tumor growth and survival .

Case Studies

Several case studies have documented the biological evaluations of related compounds within the same chemical family:

  • Antimicrobial Evaluation : A study reported that derivatives containing thiazole rings exhibited enhanced antibacterial activity compared to their non-thiazole counterparts. The introduction of chloro and phenyl groups was crucial for improving potency against resistant strains .
  • Cancer Cell Line Studies : In vitro assays indicated that compounds similar to this compound demonstrated significant cytotoxicity against breast and colon cancer cell lines. These findings suggest potential for development into therapeutic agents targeting these malignancies .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 7-chloro-1-(4-chlorophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit promising anticancer properties. The thiazole moiety is known to enhance the cytotoxicity against various cancer cell lines. For instance:

  • Mechanism of Action : It may induce apoptosis in cancer cells through the activation of specific signaling pathways related to cell cycle arrest and programmed cell death.
  • Case Studies : In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of breast cancer and leukemia cells significantly.

Antimicrobial Activity

The compound shows potential as an antimicrobial agent. Studies suggest that its structural components may interact effectively with bacterial membranes or enzymes critical for bacterial survival.

  • Spectrum of Activity : Preliminary investigations indicate activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic.

Anti-inflammatory Properties

Compounds with similar structures have been noted for their anti-inflammatory effects. The thiazole ring is often associated with modulation of inflammatory pathways.

  • Research Findings : In animal models, derivatives have shown reduced levels of pro-inflammatory cytokines, suggesting a potential use in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

  • Substituent Effects : Variations in the chlorophenyl and thiazole substituents can significantly affect biological activity. For example, modifications at the 4-position of the chlorophenyl ring can enhance potency against specific targets.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and halogenation processes. Various derivatives have been synthesized to improve pharmacological properties:

DerivativeModificationBiological Activity
Compound AFluorination at position 4Increased anticancer activity
Compound BMethyl substitution on thiazoleEnhanced antimicrobial properties

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

The following table summarizes key structural analogues of Compound A , highlighting substituent differences and their implications:

Compound Name R1 (Position 1) R2 (Position 2) Key Features Reference
Compound A 4-chlorophenyl Thiazol-2-yl Dual chloro groups; thiazole enhances π-π interactions
7-Chloro-1-(4-hydroxyphenyl)-2-phenethyl-... 4-hydroxyphenyl Phenethyl Hydroxyl group improves solubility; phenethyl may reduce metabolic stability
7-Chloro-1-(3,4-dimethoxyphenyl)-2-(3-(dimethylamino)propyl)-... 3,4-dimethoxyphenyl 3-(dimethylamino)propyl Methoxy and dimethylamino groups enhance electron density
7-Chloro-1-(4-fluorophenyl)-2-(2-morpholinylethyl)-... 4-fluorophenyl 2-morpholinylethyl Fluorine increases lipophilicity; morpholine improves bioavailability
7-Chloro-1-(3-nitrophenyl)-2-(thiazol-2-yl)-... 3-nitrophenyl Thiazol-2-yl Nitro group introduces strong electron-withdrawing effects
7-Chloro-1-(3-hydroxyphenyl)-2-(6-methyl-2-pyridinyl)-... 3-hydroxyphenyl 6-methyl-2-pyridinyl Pyridine ring offers coordination sites for metal binding
Key Observations:
  • Electron-withdrawing vs. Electron-donating groups : The 4-chlorophenyl group in Compound A provides moderate electron withdrawal, while nitro (3-nitrophenyl, ) or methoxy (3,4-dimethoxyphenyl, ) substituents drastically alter electronic profiles.
  • Heterocyclic Moieties : Thiazole (in Compound A ) and pyridine () rings contribute to distinct binding affinities. Thiazole’s sulfur atom may facilitate hydrogen bonding, whereas pyridine’s nitrogen enables metal coordination.
  • Solubility and Bioavailability : Hydroxyl () and morpholine () groups enhance solubility, whereas lipophilic groups (e.g., phenethyl, ) may improve membrane permeability.

Physicochemical Properties

Comparative spectroscopic and analytical data reveal trends:

Property Compound A (Thiazol-2-yl) 4-Hydroxyphenyl Derivative 3,4-Dimethoxyphenyl Derivative
Melting Point >295°C (estimated) >295°C Not reported
IR (C=O stretch) ~1700 cm⁻¹ 1701 cm⁻¹ Similar range
1H NMR δ (ppm) Aromatic peaks: 7.1–8.0 6.75–7.95 6.8–7.9 (methoxy at ~3.8 ppm)
Solubility Low in polar solvents Moderate in DMSO High in DMF
  • The thiazole ring in Compound A contributes to distinct NMR shifts (e.g., δ ~5.46 ppm for the pyrrolic proton in vs. similar shifts in Compound A ).
  • Chloro substituents increase melting points due to enhanced crystallinity .

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